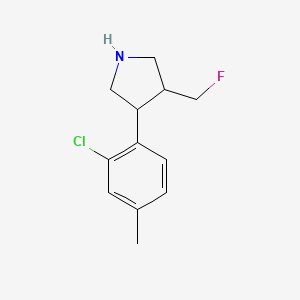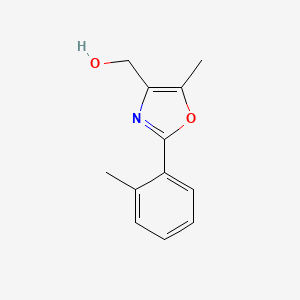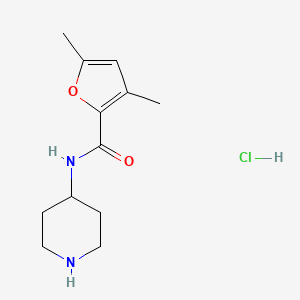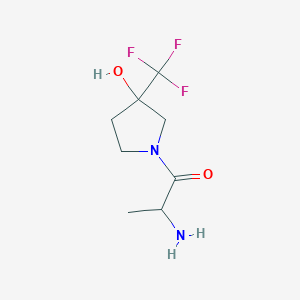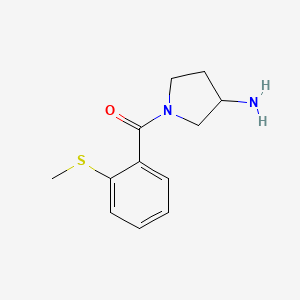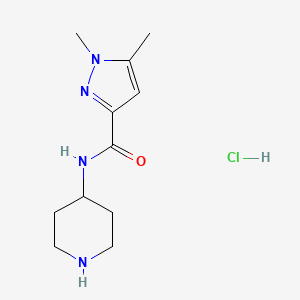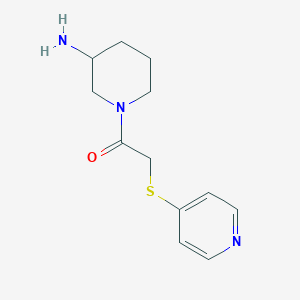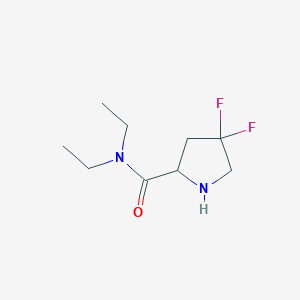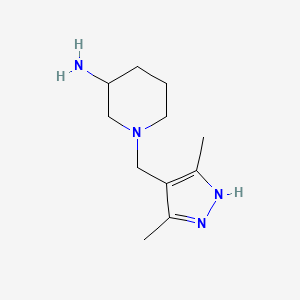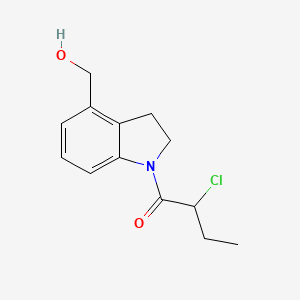
1-(4-(Hidroximetil)indolin-1-il)-2-clorobutan-1-ona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha informado que los derivados del indol poseen actividad antiviral. Por ejemplo, se prepararon y se reportaron derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituidocarboxilato como agentes antivirales . Estos compuestos mostraron actividad inhibitoria contra el virus de la influenza A y el virus CoxB3 .
Actividad antiinflamatoria
Los derivados del indol también exhiben propiedades antiinflamatorias. Pueden unirse con alta afinidad a múltiples receptores, lo que puede ser útil para desarrollar nuevos derivados útiles para tratar afecciones inflamatorias .
Actividad anticancerígena
Los derivados del indol han mostrado potencial en el tratamiento del cáncer. Por ejemplo, ciertos derivados del ácido indol-3-acético exhibieron una fuerte citotoxicidad contra líneas celulares de cáncer humano, incluidas SW620 (cáncer de colon humano), PC3 (cáncer de próstata) y NCI-H23 (cáncer de pulmón) .
Actividad anti-VIH
Se prepararon y evaluaron derivados de oxindoles que contienen heterociclos, que son un tipo de derivado del indol, para evaluar su actividad anti-VIH . Estos compuestos exhibieron potentes actividades inhibitorias contra los virus .
Actividad antioxidante
Se ha descubierto que los derivados del indol poseen propiedades antioxidantes. Sin embargo, en un ensayo de eliminación de radicales libres DPPH, la mayoría de los compuestos mostraron solo una débil actividad de eliminación .
Actividad antimicrobiana
Se ha informado que los derivados del indol poseen propiedades antimicrobianas. Pueden inhibir el crecimiento de varios tipos de bacterias y hongos, lo que los convierte en candidatos potenciales para el desarrollo de nuevos agentes antimicrobianos .
Actividad antituberculosa
Los derivados del indol han mostrado potencial en el tratamiento de la tuberculosis. Pueden inhibir el crecimiento de Mycobacterium tuberculosis, la bacteria que causa la tuberculosis .
Actividad antidiabética
También se ha informado que los derivados del indol poseen propiedades antidiabéticas. Pueden ayudar a regular los niveles de glucosa en sangre, lo que los convierte en candidatos potenciales para el tratamiento de la diabetes .
Direcciones Futuras
Indole derivatives, such as “2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one”, have diverse biological activities and immense potential to be explored for new therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole to screen for different pharmacological activities .
Mecanismo De Acción
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic agents .
Mode of Action
The exact mode of action can vary depending on the specific indole derivative and its target. Generally, these compounds interact with their targets to modulate their activity, leading to various biological effects .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, given their ability to interact with multiple targets and pathways. Some derivatives have shown inhibitory activity against certain viruses .
Análisis Bioquímico
Cellular Effects
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one affects various types of cells and cellular processes. Indole derivatives have been reported to influence cell signaling pathways, gene expression, and cellular metabolism . This compound is likely to modulate these processes by interacting with key signaling molecules and transcription factors. The exact cellular effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one are still being studied, but preliminary data suggest it may have potential as an anticancer and anti-inflammatory agent.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one involves its interaction with biomolecules at the molecular level. Indole derivatives are known to inhibit or activate enzymes, bind to receptors, and alter gene expression . This compound is expected to exert its effects through similar mechanisms, including binding interactions with enzymes and receptors, leading to changes in cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one may change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies on indole derivatives have shown that they can be stable under certain conditions but may degrade over time, affecting their efficacy . Long-term in vitro and in vivo studies are needed to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Studies on animal models are crucial to identify any threshold effects and establish safe dosage ranges.
Metabolic Pathways
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one is involved in various metabolic pathways. Indole derivatives are known to interact with enzymes and cofactors that play a role in metabolic processes This compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in its metabolism
Transport and Distribution
The transport and distribution of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one within cells and tissues are essential for its biological activity. Indole derivatives are known to interact with transporters and binding proteins that facilitate their movement across cellular membranes . This compound may be transported and distributed to specific tissues and cells, where it can exert its effects. Understanding its transport and distribution mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one can influence its activity and function. Indole derivatives often contain targeting signals or undergo post-translational modifications that direct them to specific cellular compartments or organelles This compound may localize to particular subcellular regions, where it can interact with specific biomolecules and exert its effects
Propiedades
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-2-11(14)13(17)15-7-6-10-9(8-16)4-3-5-12(10)15/h3-5,11,16H,2,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYZAWVQZHAULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=C(C=CC=C21)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


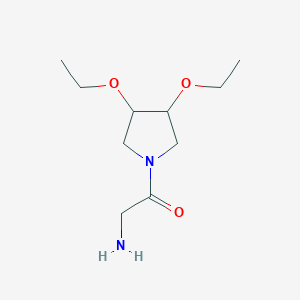
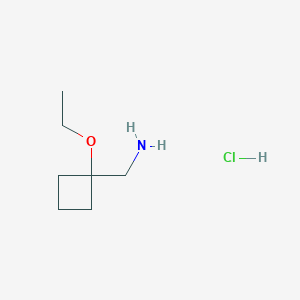
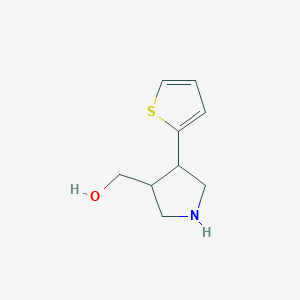
![4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine](/img/structure/B1478313.png)
